molecular formula C19H21ClN2O2 B11392663 1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11392663
M. Wt: 344.8 g/mol
InChI Key: UCVZFDNYNKJDMD-UHFFFAOYSA-N
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Description

1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol is a complex organic compound that features a benzimidazole core structure substituted with a chlorophenoxypropyl group and a propanol moiety

Preparation Methods

The synthesis of 1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, 1,3-dibromopropane, and o-phenylenediamine.

    Synthetic Route:

Chemical Reactions Analysis

1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

1-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C19H21ClN2O2/c1-2-18(23)19-21-16-6-3-4-7-17(16)22(19)12-5-13-24-15-10-8-14(20)9-11-15/h3-4,6-11,18,23H,2,5,12-13H2,1H3

InChI Key

UCVZFDNYNKJDMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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